An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid, a heterobifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.
Introduction
m-PEG9-phosphonic acid is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility. The terminal phosphonic acid group provides a strong anchor for binding to metal oxide surfaces or for further chemical modification. This unique combination of properties makes it a valuable tool in various research and development applications, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles to improve their stability and pharmacokinetic profiles.
Synthesis of m-PEG9-phosphonic acid
The synthesis of m-PEG9-phosphonic acid is typically achieved through a two-step process:
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Synthesis of the Diethyl m-PEG9-phosphonate Precursor: This step involves the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction.
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Hydrolysis of the Diethyl m-PEG9-phosphonate: The phosphonate (B1237965) ester is then hydrolyzed to the final phosphonic acid.
Experimental Protocols
2.1.1. Synthesis of Diethyl m-PEG9-phosphonate
This procedure is based on the well-established Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.
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Materials:
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m-PEG9-bromide (or a suitable m-PEG9-alkyl halide)
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Triethyl phosphite (B83602)
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Anhydrous toluene (B28343) (or another high-boiling inert solvent)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-PEG9-bromide in anhydrous toluene.
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Add an excess of triethyl phosphite (typically 1.5 to 2 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material using NMR spectroscopy.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.
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The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.
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2.1.2. Hydrolysis of Diethyl m-PEG9-phosphonate to m-PEG9-phosphonic acid
This step involves the cleavage of the ethyl ester groups to yield the desired phosphonic acid. A microwave-assisted hydrolysis method offers a rapid and efficient alternative to traditional heating.
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Materials:
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Diethyl m-PEG9-phosphonate
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Concentrated hydrochloric acid (HCl)
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Deionized water
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Procedure (Microwave-Assisted):
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In a microwave-safe reaction vessel, dissolve the purified diethyl m-PEG9-phosphonate in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).
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Seal the vessel and place it in a microwave reactor.
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Heat the mixture to 130-140 °C for 10-20 minutes. The reaction progress can be monitored by the disappearance of the starting material using ³¹P NMR spectroscopy.
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After the reaction is complete, cool the vessel to room temperature.
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The aqueous solution is then concentrated under reduced pressure to remove water and excess HCl.
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The resulting crude m-PEG9-phosphonic acid can be purified by recrystallization or by preparative reverse-phase HPLC. Lyophilization of the purified product can yield a fluffy, white solid.
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Characterization of m-PEG9-phosphonic acid
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized m-PEG9-phosphonic acid. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of m-PEG9-phosphonic acid.
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¹H NMR: Provides information on the proton environment in the molecule. The characteristic peaks of the PEG backbone are expected in the range of 3.5-3.8 ppm. The methoxy (B1213986) group at the terminus will appear as a singlet around 3.3 ppm. The protons on the carbon adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.
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³¹P NMR: This is a key technique for confirming the presence and chemical environment of the phosphorus atom. The chemical shift of the phosphonic acid is distinct from that of the phosphonate ester precursor. ³¹P NMR spectra are typically recorded with proton decoupling to simplify the spectrum to a single peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.
Purity Analysis
The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Quantitative Data Summary
| Parameter | Diethyl m-PEG9-phosphonate (Precursor) | m-PEG9-phosphonic acid (Final Product) |
| Molecular Formula | C₂₃H₄₉O₁₂P | C₁₉H₄₁O₁₂P |
| Molecular Weight | 548.6 g/mol | 492.5 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 4H, POCH₂CH₃), 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 2.05-1.95 (m, 2H, CH₂P), 1.32 (t, J=7.0 Hz, 6H, POCH₂CH₃) | δ 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 1.95-1.85 (m, 2H, CH₂P) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ ~28-32 ppm | δ ~20-25 ppm |
| Mass Spectrometry (ESI-MS) | m/z 549.3 [M+H]⁺, 571.3 [M+Na]⁺ | m/z 491.2 [M-H]⁻, 515.2 [M+Na-2H]⁻ |
| Purity (HPLC) | >95% | >95% |
Note: The exact NMR chemical shifts can vary depending on the solvent and concentration.
Visualizing the Synthesis and Workflow
Synthesis Pathway of m-PEG9-phosphonic acid
Caption: Synthetic route to m-PEG9-phosphonic acid.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis and characterization of m-PEG9-phosphonic acid. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of drug development, biomaterials, and nanotechnology. The robust synthesis and well-defined characterization of this molecule are crucial for its successful application in advanced scientific research.
